molecular formula C11H12IN3O B15089821 1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine

1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine

Cat. No.: B15089821
M. Wt: 329.14 g/mol
InChI Key: CBGLXIALJDMAPA-UHFFFAOYSA-N
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Description

1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an iodophenoxy group attached to an ethyl chain, which is further connected to a pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Iodophenoxy Intermediate: The initial step involves the iodination of phenol to form 4-iodophenol. This reaction is usually carried out using iodine and a suitable oxidizing agent such as sodium iodate.

    Etherification: The 4-iodophenol is then reacted with ethylene oxide or a similar ethylating agent to form 2-(4-iodophenoxy)ethanol.

    Formation of the Pyrazole Ring: The final step involves the reaction of 2-(4-iodophenoxy)ethanol with hydrazine and a suitable aldehyde or ketone to form the pyrazole ring. This reaction is typically carried out under acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under suitable conditions to form different derivatives. For example, oxidation of the pyrazole ring can lead to the formation of pyrazolone derivatives.

    Cyclization Reactions: The ethyl chain can participate in cyclization reactions to form fused ring systems, which can further enhance the compound’s biological activity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazolones, and various fused ring derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels.

    Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation. By modulating these pathways, it can exert its therapeutic effects in various disease conditions.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(3-Iodophenoxy)ethyl]-1H-imidazole: This compound has a similar structure but contains an imidazole ring instead of a pyrazole ring.

    1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol: This compound contains a benzimidazole ring and a propanol group, making it structurally related but with different functional groups.

Uniqueness

1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine is unique due to its specific combination of an iodophenoxy group and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12IN3O

Molecular Weight

329.14 g/mol

IUPAC Name

1-[2-(4-iodophenoxy)ethyl]pyrazol-4-amine

InChI

InChI=1S/C11H12IN3O/c12-9-1-3-11(4-2-9)16-6-5-15-8-10(13)7-14-15/h1-4,7-8H,5-6,13H2

InChI Key

CBGLXIALJDMAPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCN2C=C(C=N2)N)I

Origin of Product

United States

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